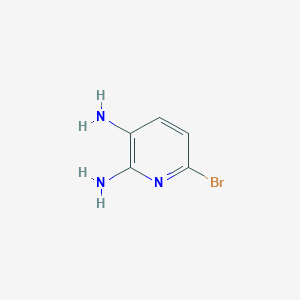

6-Bromopyridine-2,3-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromopyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-4-2-1-3(7)5(8)9-4/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXOPWFJTFAZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625353 | |

| Record name | 6-Bromopyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129012-04-0 | |

| Record name | 6-Bromopyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromopyridine-2,3-diamine: Chemical Properties, Structure, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 6-Bromopyridine-2,3-diamine (CAS No: 129012-04-0), a key building block in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, organic synthesis, and drug discovery.

Chemical Properties and Structure

This compound is a substituted pyridine derivative with the molecular formula C₅H₆BrN₃.[1] Its structure features a pyridine ring with a bromine atom at the 6-position and two amino groups at the 2- and 3-positions, respectively. This unique arrangement of functional groups makes it a versatile intermediate in the synthesis of complex heterocyclic compounds.

Identifiers and Descriptors

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 129012-04-0 | [1] |

| Molecular Formula | C₅H₆BrN₃ | [1] |

| Molecular Weight | 188.03 g/mol | [1] |

| SMILES | C1=CC(=NC(=C1N)N)Br | [1] |

| InChI | InChI=1S/C5H6BrN3/c6-4-2-1-3(7)5(8)9-4/h1-2H,7H2,(H2,8,9) | [1] |

| InChIKey | LWXOPWFJTFAZRO-UHFFFAOYSA-N | [1] |

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Yellow to brown powder/solid | [2] |

| Melting Point | 155 °C (decomposes) (as 2,3-Diamino-5-bromopyridine) | |

| Boiling Point | 180 °C at 0.005-0.01 Torr (as 2,3-Diamino-5-bromopyridine) | [3] |

| Solubility | Soluble in methanol and hot water | [2][3] |

| Storage | Store at room temperature, protected from light and moisture | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process starting from 2-aminopyridine. The general synthetic route involves bromination, nitration, and subsequent reduction of the nitro group.

Synthetic Pathway Overview

Caption: Synthetic overview for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyridine

This procedure is adapted from the synthesis of 2,3-diaminopyridine.

-

Materials: 2-aminopyridine, acetic acid, bromine.

-

Procedure:

-

Dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.

-

Cool the solution to below 20°C in an ice bath.

-

Add a solution of bromine (1.0 eq) in acetic acid dropwise with vigorous stirring over 1 hour.

-

Allow the reaction temperature to rise to 50°C during the second half of the addition.

-

After the addition is complete, stir the mixture for 1 hour.

-

Dilute the reaction mixture with water to dissolve the precipitated hydrobromide salt.

-

Neutralize the solution with 40% sodium hydroxide solution with cooling and stirring.

-

Collect the precipitate by filtration, wash with water until the washings are free of bromide ions, and dry at 110°C.

-

Wash the dried product with hot petroleum ether to remove any 2-amino-3,5-dibromopyridine byproduct.

-

Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

-

Materials: 2-Amino-5-bromopyridine, sulfuric acid (sp. gr. 1.84), 95% nitric acid.

-

Procedure:

-

In a three-necked flask immersed in an ice bath, add concentrated sulfuric acid.

-

Add 2-amino-5-bromopyridine (1.0 eq) portion-wise, maintaining the temperature below 5°C.

-

Add 95% nitric acid (1.14 eq) dropwise with stirring at 0°C.

-

Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.

-

Cool the reaction mixture and pour it onto ice.

-

Neutralize with 40% sodium hydroxide solution.

-

Collect the yellow precipitate by filtration, wash with water until sulfate-free, and dry at room temperature.

-

Step 3: Synthesis of this compound (as 2,3-Diamino-5-bromopyridine)

This procedure involves the reduction of the nitro group.

-

Materials: 2-Amino-5-bromo-3-nitropyridine, iron powder, ethanol, water, concentrated hydrochloric acid.

-

Procedure:

-

In a flask fitted with a reflux condenser, charge 2-amino-5-bromo-3-nitropyridine (1.0 eq), reduced iron powder (10 eq), 95% ethanol, water, and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture on a steam bath for 1 hour.

-

Filter the hot mixture to remove the iron and wash the iron residue with hot 95% ethanol.

-

Combine the filtrate and washings and evaporate to dryness.

-

Recrystallize the dark residue from water to yield the final product.

-

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ shows the following characteristic signals:

-

δ 6.61 (d, J = 7.7 Hz, 1H)

-

δ 6.47 (d, J = 7.7 Hz, 1H)

-

δ 5.82 (s, 2H, -NH₂)

-

δ 4.79 (s, 2H, -NH₂)

¹³C NMR Spectroscopy

The ¹³C NMR spectral data for the closely related 2,3-Diamino-5-bromopyridine is available and provides insight into the carbon framework of the molecule.

FTIR Spectroscopy

The FTIR spectrum of a diamine-substituted pyridine would be expected to show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and N-H bending vibrations around 1600 cm⁻¹.

Mass Spectrometry

The mass spectrum of 2,3-Diamino-5-bromopyridine shows characteristic peaks at m/z 187 and 189, corresponding to the [M+H]⁺ ions with the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[4]

Applications in Drug Development

This compound serves as a crucial scaffold for the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy. Its derivatives have been investigated for their potential to inhibit signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.

Role as a Kinase Inhibitor Scaffold

The diaminopyridine core can be functionalized to create potent and selective inhibitors of various kinases. The amino groups provide points for chemical modification to optimize binding to the ATP-binding pocket of target kinases.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential point of inhibition.

Experimental Workflow for Kinase Inhibition Assays

The evaluation of novel kinase inhibitors derived from this compound typically follows a structured experimental workflow to determine their potency, selectivity, and cellular activity.

Caption: General experimental workflow for novel kinase inhibitor evaluation.

Protocol for In Vitro Kinase Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

-

Reagents and Materials:

-

Purified recombinant target kinase (e.g., PI3Kα).

-

Substrate (e.g., PIP₂).

-

ATP.

-

Test compound (serial dilutions).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

96- or 384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in the assay buffer.

-

Add the diluted compound or vehicle (DMSO control) to the wells of the assay plate.

-

Add the kinase and substrate mixture to each well.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a specific duration.

-

Stop the reaction and measure the kinase activity using a suitable detection method.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

This technical guide provides a foundational understanding of this compound, a compound of significant interest in contemporary drug discovery. The information presented herein is intended to facilitate further research and development of novel therapeutics based on this versatile chemical scaffold.

References

Technical Guide: 6-Bromopyridine-2,3-diamine in Research and Drug Development

This technical guide provides an in-depth overview of 6-Bromopyridine-2,3-diamine, a pivotal building block for researchers, scientists, and professionals in drug development. The document outlines its chemical properties, synthesis, and significant applications, particularly in the formation of bioactive heterocyclic compounds.

Core Compound Data

This compound is a substituted pyridine derivative valued for its utility as a chemical intermediate. Its unique structure, featuring a bromine atom and two adjacent amino groups, allows for versatile chemical modifications, making it a key component in the synthesis of complex molecules for pharmaceutical and agrochemical applications.

| Property | Value | Source |

| CAS Number | 129012-04-0 | [1] |

| Molecular Formula | C₅H₆BrN₃ | [1] |

| Molecular Weight | 188.03 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process analogous to the preparation of its isomer, 2,3-diamino-5-bromopyridine.[2][3] A plausible synthetic pathway originates from an appropriate aminopyridine precursor, involving sequential bromination, nitration, and reduction steps. The following protocol is a representative example based on established chemical transformations for similar structures.

Experimental Protocol: A Representative Multi-Step Synthesis

Step 1: Bromination of 2-Aminopyridine

-

Dissolve 2-aminopyridine in glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.

-

Cool the solution to below 20°C using an ice bath.

-

Add a solution of bromine in acetic acid dropwise with vigorous stirring over one hour, maintaining the temperature below 20°C.

-

After the addition is complete, stir the mixture for an additional period.

-

Pour the reaction mixture into water and neutralize with a sodium hydroxide solution to precipitate the crude 2-amino-5-bromopyridine.

-

Collect the precipitate by filtration, wash with water until the filtrate is neutral, and dry.

-

Purify the crude product by washing with hot petroleum ether to remove di-substituted byproducts.

Step 2: Nitration of 2-Amino-5-bromopyridine

-

In a three-necked flask immersed in an ice bath, add concentrated sulfuric acid and cool to below 5°C.

-

Slowly add the 2-amino-5-bromopyridine from the previous step, ensuring the temperature does not exceed 5°C.

-

Add 95% nitric acid dropwise while maintaining the temperature at 0°C.

-

Stir the mixture at 0°C for one hour, then allow it to warm to room temperature and stir for another hour, followed by heating at 50-60°C for one hour.

-

Cool the reaction mixture and pour it onto ice.

-

Neutralize the solution with a 40% sodium hydroxide solution to precipitate the yellow 2-amino-5-bromo-3-nitropyridine.

-

Collect the product by filtration, wash thoroughly with water, and dry.

Step 3: Reduction of 2-Amino-5-bromo-3-nitropyridine to 2,3-Diamino-5-bromopyridine

-

In a flask fitted with a reflux condenser, combine the 2-amino-5-bromo-3-nitropyridine, reduced iron powder, 95% ethanol, water, and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture on a steam bath for one hour.

-

Filter the hot mixture to remove the iron, and wash the iron residue with hot 95% ethanol.

-

Combine the filtrate and washings and evaporate to dryness.

-

Recrystallize the residue from water with the addition of decolorizing charcoal to obtain pure 2,3-diamino-5-bromopyridine.[2]

Note: The synthesis of the target compound, this compound, would follow a similar pathway, likely starting with a different aminopyridine isomer to achieve the desired substitution pattern.

Applications in Drug Discovery and Development

This compound is a crucial precursor in the synthesis of imidazo[4,5-b]pyridines, a class of heterocyclic compounds with a wide range of biological activities.[4][5] These derivatives are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and immune checkpoint antagonists.

Synthesis of Imidazo[4,5-b]pyridine Derivatives

The adjacent amino groups in this compound allow for facile condensation reactions with various electrophiles to form the fused imidazole ring of the imidazo[4,5-b]pyridine scaffold.

Experimental Protocol: General Synthesis of 2-Substituted-6-bromo-1H-imidazo[4,5-b]pyridines

-

A mixture of 5-Bromopyridine-2,3-diamine and a substituted aromatic carboxylic acid is refluxed in the presence of a dehydrating agent such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).

-

The reaction is heated for several hours.

-

Upon completion, the reaction mixture is cooled, neutralized with a base, and extracted with an organic solvent like ethyl acetate.

-

The organic layer is dried and concentrated to yield the crude product.

-

Purification is typically achieved by column chromatography or recrystallization to afford the desired 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives.[4]

This synthetic route allows for the introduction of diverse substituents at the 2-position of the imidazo[4,5-b]pyridine core, enabling the exploration of structure-activity relationships in drug discovery programs.

Visualizing Synthetic and Signaling Pathways

The following diagrams illustrate the key synthetic workflow and a relevant biological signaling pathway where derivatives of this compound may exert their effects.

Caption: Synthetic workflow for imidazo[4,5-b]pyridine derivatives.

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

References

Synthesis of 6-Bromopyridine-2,3-diamine: A Technical Guide for Pharmaceutical and Chemical Research

An in-depth examination of the synthetic pathway from 2-amino-5-bromopyridine, detailing reaction mechanisms, optimized protocols, and quantitative analysis for researchers and drug development professionals.

The synthesis of 6-Bromopyridine-2,3-diamine, a valuable building block in medicinal chemistry and drug discovery, is a critical process for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthetic route starting from the readily available precursor, 2-amino-5-bromopyridine. The process involves a two-step reaction sequence: the regioselective nitration of 2-amino-5-bromopyridine to yield 2-amino-5-bromo-3-nitropyridine, followed by the reduction of the nitro group to afford the target diamine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic workflow for enhanced clarity.

Synthetic Strategy and Workflow

The overall synthetic pathway is a two-step process. The first step is the electrophilic nitration of the pyridine ring, followed by the reduction of the newly introduced nitro group.

Figure 1: Synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

This procedure involves the nitration of 2-amino-5-bromopyridine using a mixture of concentrated sulfuric acid and nitric acid. The amino group at the 2-position directs the incoming nitro group to the 3-position.

Materials:

-

2-amino-5-bromopyridine

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

10% Sodium hydroxide solution

-

Deionized water

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 2-amino-5-bromopyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.[1]

-

Once the addition is complete, continue stirring until all the solid has dissolved.

-

Slowly add concentrated nitric acid dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.[1]

-

After the addition of nitric acid, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir overnight.[1] Some protocols suggest heating to 50-60°C for an hour after stirring at room temperature.[2]

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the resulting solution to a pH of 7-8 by the slow addition of a 10% aqueous sodium hydroxide solution.[1]

-

Collect the precipitated yellow solid by filtration.

-

Wash the solid thoroughly with cold water and dry it under a vacuum to obtain 2-amino-5-bromo-3-nitropyridine.[1]

Step 2: Synthesis of this compound

The second step involves the reduction of the nitro group of 2-amino-5-bromo-3-nitropyridine to an amino group, yielding the final product. Several reduction methods can be employed.

Materials:

-

2-amino-5-bromo-3-nitropyridine

-

Reduced iron powder

-

95% Ethanol

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine 2-amino-5-bromo-3-nitropyridine, reduced iron powder, 95% ethanol, and water.[2]

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.[2]

-

Heat the mixture to reflux with vigorous stirring for 1-2 hours.

-

After the reaction is complete (monitored by TLC), filter the hot mixture to remove the iron catalyst.

-

Wash the iron residue with hot ethanol.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.[2]

Materials:

-

2-amino-5-bromo-3-nitropyridine

-

Raney Nickel (10%)

-

Ethanol

-

Phosphoric acid

-

Saturated hydrochloric acid in ethanol

-

Concentrated hydrochloric acid

-

Hydrogen gas

Procedure:

-

Dissolve 2-amino-5-bromo-3-nitropyridine in a hot mixture of phosphoric acid and ethanol.[3]

-

Cool the solution to room temperature and add a saturated solution of hydrochloric acid in ethanol, followed by concentrated hydrochloric acid and 10% Raney Nickel.[3]

-

Transfer the mixture to a high-pressure reactor.

-

Pressurize the reactor with hydrogen gas to 1 MPa and heat to approximately 50 °C.[3]

-

Maintain the reaction under these conditions until the hydrogen uptake ceases, indicating the completion of the reaction.[3]

-

Cool the reactor, release the pressure, and filter the reaction mixture to remove the catalyst.

-

The product can be isolated by evaporation of the solvent and subsequent purification.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each synthetic step, providing a basis for reaction optimization and scale-up.

Table 1: Nitration of 2-amino-5-bromopyridine

| Parameter | Value | Reference |

| Reactants | ||

| 2-amino-5-bromopyridine | 1.0 eq | [1][2] |

| Conc. H₂SO₄ | Varies (solvent) | [1][2] |

| Conc. HNO₃ | 1.1 - 1.2 eq | [1][2] |

| Reaction Conditions | ||

| Temperature | 0 - 60 °C | [1][2] |

| Reaction Time | 2 hours - overnight | [1][2] |

| Yield | ||

| 2-amino-5-bromo-3-nitropyridine | 71 - 85% | [1][2] |

Table 2: Reduction of 2-amino-5-bromo-3-nitropyridine

| Parameter | Method A (Fe/HCl) | Method B (Raney Ni/H₂) | Reference |

| Reactants | |||

| 2-amino-5-bromo-3-nitropyridine | 1.0 eq | 1.0 eq | [2][3] |

| Iron Powder | Excess | - | [2] |

| Conc. HCl | Catalytic | - | [2] |

| Raney Nickel | - | Catalytic (10% w/w) | [3] |

| Hydrogen Pressure | - | 1 MPa | [3] |

| Reaction Conditions | |||

| Solvent | Ethanol/Water | Ethanol/Phosphoric Acid | [2][3] |

| Temperature | Reflux | 50 °C | [2][3] |

| Reaction Time | 1 - 2 hours | Varies | [2][3] |

| Yield | |||

| This compound | ~78% | 89% | [3][4] |

Conclusion

The synthesis of this compound from 2-amino-5-bromopyridine is a well-established and efficient process. The two-step sequence of nitration followed by reduction provides the target molecule in good overall yield. The choice of reduction method can be tailored based on available equipment and desired purity profile, with catalytic hydrogenation often offering higher yields. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the reliable and scalable production of this important chemical intermediate.

References

Spectroscopic Analysis of 6-Bromopyridine-2,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 6-Bromopyridine-2,3-diamine. The information presented herein is essential for the structural elucidation, quality control, and reaction monitoring of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.25 | d | 1H | Aromatic CH |

| 6.77 | d | 1H | Aromatic CH |

| 5.40-5.70 | bs | 2H | -NH₂ |

| 4.80-5.20 | bs | 2H | -NH₂ |

Note: Data obtained for the synonymous compound 2,3-Diamino-5-bromopyridine in DMSO-d6 at 300 MHz.[1]

¹³C NMR Data

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound has not been found in the available literature. The expected characteristic absorption bands for the functional groups present in the molecule are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3250 | Strong, Broad | N-H Stretch (asymmetric and symmetric) of primary aromatic amine |

| 1650-1580 | Medium to Strong | N-H Bend of primary aromatic amine |

| 1600-1450 | Medium to Strong | C=C and C=N Stretch of pyridine ring |

| 1335-1250 | Strong | C-N Stretch of aromatic amine |

| ~1050 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

While a specific experimental mass spectrum for this compound is not available, the expected molecular ion peaks for different ionization techniques can be calculated based on its molecular formula, C₅H₆BrN₃.

| Ionization Mode | Calculated m/z | Species |

| ESI+ | 187.9823 | [M+H]⁺ |

| ESI+ | 210.9642 | [M+Na]⁺ |

| EI | 186.9745 | [M]⁺• |

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

-

Sample Preparation: a. Weigh approximately 5-10 mg of the this compound sample. b. Transfer the sample into a clean, dry 5 mm NMR tube. c. Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube. d. Securely cap the NMR tube and vortex the mixture until the sample is completely dissolved.

-

Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using a gauge. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the solvent lock signal. e. Tune and match the probe for both the ¹H and ¹³C frequencies.

-

¹H NMR Acquisition: a. Load a standard proton experiment parameter set. b. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). c. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. d. Set the relaxation delay (e.g., 1-2 seconds). e. Acquire the Free Induction Decay (FID).

-

¹³C NMR Acquisition: a. Load a standard carbon experiment parameter set (e.g., proton-decoupled). b. Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm). c. Set a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus. d. Set the relaxation delay (e.g., 2-5 seconds). e. Acquire the FID.

-

Data Processing: a. Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra. b. Phase the spectra to obtain pure absorption peaks. c. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). d. Integrate the peaks in the ¹H spectrum to determine the relative number of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle (agate or mullite)

-

Pellet press

-

Spatula

Instrumentation:

-

FT-IR Spectrometer with a sample holder for KBr pellets.

Procedure:

-

Sample Preparation (KBr Pellet Method): a. Dry the KBr powder in an oven to remove any moisture. b. Place approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr powder into an agate mortar. c. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. d. Transfer a portion of the powdered mixture into the collar of the pellet press. e. Place the anvil in the collar and apply pressure using the hydraulic press (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (CO₂ and H₂O). c. Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). d. Set the number of scans (e.g., 16 or 32) to be co-added for a good signal-to-noise ratio.

-

Data Analysis: a. Label the significant absorption peaks in the spectrum with their corresponding wavenumbers. b. Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in this compound (e.g., N-H, C=C, C=N, C-N, C-Br).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and obtain information about the molecular formula.

Materials:

-

This compound sample

-

High-purity solvent (e.g., methanol, acetonitrile, or a mixture with water)

-

Volumetric flasks and pipettes

-

Syringe and syringe filter (if necessary)

-

Mass spectrometry vials

Instrumentation:

-

Mass Spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a Q-TOF or Orbitrap instrument).

Procedure:

-

Sample Preparation: a. Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable solvent. b. Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same or a compatible solvent. c. If any particulate matter is visible, filter the final solution through a syringe filter (e.g., 0.22 µm) into a clean mass spectrometry vial.

-

Instrument Setup and Calibration: a. Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy. b. Set the ESI source parameters, including the capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature. These parameters may need to be optimized for the specific compound. c. Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500).

-

Data Acquisition: a. Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an HPLC system. b. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. c. The acquisition time will depend on the desired signal intensity and number of scans to be averaged.

-

Data Analysis: a. Determine the accurate mass of the molecular ion peak. b. Use the accurate mass and the isotopic pattern (due to the presence of Bromine) to confirm the elemental composition (C₅H₆BrN₃) of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Navigating the Physicochemical Landscape of 6-Bromopyridine-2,3-diamine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 6-Bromopyridine-2,3-diamine, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its handling, storage, and application. While quantitative data is limited in publicly accessible literature, this guide furnishes a framework of expected behavior based on its chemical structure and outlines detailed experimental protocols for determining its precise physicochemical properties.

Core Physicochemical Properties

This compound is a heterocyclic amine whose solubility and stability are crucial parameters for its use in synthesis and formulation. The presence of the bromine atom and the two amino groups on the pyridine ring influences its polarity, hydrogen bonding capabilities, and susceptibility to degradation.

Solubility Profile

Definitive quantitative solubility data for this compound in a range of common laboratory solvents is not extensively reported in peer-reviewed literature. However, its use in various patented synthetic procedures provides qualitative insights. The compound has been noted in reactions involving solvents such as ethyl acetate, dioxane, acetic acid, and water.[1][2][3][4][5] This suggests at least partial solubility in both polar protic and aprotic solvents.

To address the absence of specific data, the following table summarizes the likely solubility behavior and provides a template for researchers to populate with experimentally determined values.

| Solvent | Type | Expected Solubility Behavior | Quantitative Solubility (mg/mL) |

| Water | Polar Protic | Low to moderate; amino groups can hydrogen bond with water, but the pyridine ring and bromine reduce overall polarity. | Data Not Available |

| Ethanol | Polar Protic | Moderate to good; likely to be a suitable solvent for reactions and some analytical techniques. | Data Not Available |

| Methanol | Polar Protic | Moderate to good; similar to ethanol. | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good; a common solvent for poorly soluble compounds, it is expected to effectively dissolve this diamine. | Data Not Available |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good; similar to DMSO in its ability to solvate a wide range of organic molecules. | Data Not Available |

| Acetonitrile | Polar Aprotic | Moderate; may be a suitable solvent for chromatographic applications. | Data Not Available |

| Ethyl Acetate | Polar Aprotic | Moderate; used in extractions and chromatography, suggesting reasonable solubility.[1][3][6][7] | Data Not Available |

| Dichloromethane (DCM) | Nonpolar | Low to moderate; the polarity of the diamine groups may limit solubility in nonpolar solvents. | Data Not Available |

| Dioxane | Polar Aprotic | Moderate to good; has been used as a reaction solvent.[2] | Data Not Available |

| Acetic Acid | Polar Protic | Good; the basic amino groups will be protonated, leading to high solubility. It has been used as a reaction solvent.[3][4][5][8] | Data Not Available |

Stability Profile

For pharmaceutical applications, stability testing is a mandatory regulatory requirement to establish a product's shelf life and storage conditions.[9][10][11][12]

| Condition | Expected Stability Behavior | Potential Degradation Products |

| Temperature | Generally stable at ambient temperatures.[13][14] High temperatures, especially in the presence of catalysts, could promote degradation. | Data Not Available |

| pH | Stable in neutral and basic conditions. In acidic conditions, the amino groups will be protonated, which may affect its reactivity and stability. | Data Not Available |

| Light | Aromatic amines can be light-sensitive. It is advisable to store the compound in amber vials or in the dark to prevent photodegradation. | Data Not Available |

| Air/Oxygen | Susceptible to oxidation, which is a common degradation pathway for aromatic amines. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. | Data Not Available |

Experimental Protocols

To empower researchers to determine the precise solubility and stability of this compound, the following detailed experimental protocols are provided. These are based on established methodologies for small molecule characterization.[15][16]

Protocol for Solubility Determination

A reliable method for determining thermodynamic solubility is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of this compound should be used to determine the concentration of the saturated solution.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units based on the concentration determined and the dilution factor.

The following diagram illustrates the experimental workflow for solubility determination:

Caption: Workflow for Solubility Determination

Protocol for Stability Assessment

Forced degradation studies are essential to understand the stability of a compound under various stress conditions.

Objective: To identify potential degradation pathways and the intrinsic stability of this compound.

Materials:

-

This compound

-

Solutions of HCl (acidic), NaOH (basic), and H₂O₂ (oxidative)

-

Water bath or oven for thermal stress

-

Photostability chamber

-

HPLC system with a diode-array detector (DAD) or mass spectrometer (MS) for peak purity analysis and identification of degradation products.

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent.

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Treat the sample solutions with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) and heat at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60-80 °C).

-

Photostability: Expose a solid sample and a solution sample to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Calculate the percentage of degradation and analyze the peak purity of the parent peak. If possible, identify the structure of major degradation products using techniques like LC-MS.

The logical relationship of factors affecting the stability of this compound is depicted in the following diagram:

References

- 1. WO2023066825A1 - Fused bicyclic heteroaryl compounds useful as nlrp3 inhibitors - Google Patents [patents.google.com]

- 2. WO2024059200A1 - Nek7 inhibitors - Google Patents [patents.google.com]

- 3. US11345681B1 - Inhibitors of fibroblast growth factor receptor kinases - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. CA2800509A1 - Inhibitors of hcv ns5a - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. WO2021247969A1 - Inhibitors of fibroblast growth factor receptor kinases - Google Patents [patents.google.com]

- 8. WO2011149856A1 - Inhibitors of hcv ns5a - Google Patents [patents.google.com]

- 9. japsonline.com [japsonline.com]

- 10. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 11. www3.paho.org [www3.paho.org]

- 12. pharmtech.com [pharmtech.com]

- 13. chemscene.com [chemscene.com]

- 14. pyridine-2,5-diamine,dihydrochloride|26878-35-3 - MOLBASE Encyclopedia [m.molbase.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. gassnova.no [gassnova.no]

An In-depth Technical Guide to the Reactivity of Amino Groups in 6-Bromopyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopyridine-2,3-diamine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique arrangement of two adjacent amino groups on a pyridine ring, modified by the electronic influence of a bromine atom, presents a fascinating case of differential reactivity. This technical guide delves into the nuanced reactivity of the 2- and 3-amino groups, providing a comprehensive overview of the underlying electronic principles, supporting experimental evidence, and detailed protocols for the selective functionalization of this versatile scaffold. Understanding the chemoselectivity of these amino groups is paramount for the rational design and synthesis of novel imidazo[4,5-b]pyridines and other complex heterocyclic systems with significant therapeutic potential.

Core Concepts: Differential Reactivity of the Amino Groups

The reactivity of the amino groups in this compound is primarily governed by the electronic landscape of the pyridine ring. The endocyclic nitrogen atom and the bromine substituent exert electron-withdrawing inductive effects (-I), which generally decrease the basicity and nucleophilicity of the exocyclic amino groups compared to their aniline counterparts. However, the amino groups themselves are electron-donating through resonance (+M effect), which counteracts the inductive effects and activates the ring towards certain reactions.

The key to understanding the differential reactivity lies in the relative positions of the amino groups with respect to the ring nitrogen and the bromine atom.

-

The 2-Amino Group: This group is in the ortho position to the ring nitrogen. The lone pair of electrons on the 2-amino nitrogen can effectively delocalize into the pyridine ring, increasing its nucleophilicity. This position is generally considered the more nucleophilic of the two.

-

The 3-Amino Group: Situated meta to the ring nitrogen, the 3-amino group's ability to donate electron density into the ring via resonance is less pronounced compared to the 2-amino group. Consequently, the 3-amino group is generally less nucleophilic.

This inherent difference in nucleophilicity is the foundation for the regioselective reactions observed with this compound, most notably in the synthesis of imidazo[4,5-b]pyridines.

Experimental Evidence: Cyclocondensation Reactions

The most compelling evidence for the differential reactivity of the amino groups comes from the extensive use of this compound in cyclocondensation reactions to form 6-bromo-1H-imidazo[4,5-b]pyridines. This transformation involves the reaction of the diamine with a one-carbon electrophile, such as a carboxylic acid, aldehyde, or orthoester.

The generally accepted mechanism involves the initial nucleophilic attack by the more reactive 2-amino group on the electrophilic carbon, followed by an intramolecular cyclization involving the 3-amino group, and subsequent dehydration to form the stable aromatic imidazole ring.

Caption: General reaction pathway for the synthesis of 6-bromo-1H-imidazo[4,5-b]pyridines.

Quantitative Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 6-bromo-1H-imidazo[4,5-b]pyridine derivatives from this compound, highlighting the consistent regioselectivity of the cyclocondensation reaction.

Table 1: Synthesis of 2-Substituted-6-bromo-1H-imidazo[4,5-b]pyridines

| Electrophile | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzoic Acid | Polyphosphoric acid (PPA) | - | 180 | 3 | 85 |

| 4-Nitrobenzoic Acid | PPA | - | 180 | 4 | 82 |

| 4-Methoxybenzoic Acid | PPA | - | 180 | 3.5 | 88 |

| Acetic Acid | 4N HCl | - | Reflux | 4 | 75 |

| Formic Acid | 4N HCl | - | Reflux | 3 | 80 |

Table 2: Synthesis of 2-Aryl-6-bromo-1H-imidazo[4,5-b]pyridines from Aldehydes

| Aldehyde | Oxidant/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | NaHSO₃ | DMF | 100 | 5 | 91 |

| 4-Chlorobenzaldehyde | NaHSO₃ | DMF | 100 | 6 | 88 |

| 4-Methylbenzaldehyde | NaHSO₃ | DMF | 100 | 5 | 93 |

| 4-Methoxybenzaldehyde | NaHSO₃ | DMF | 100 | 5 | 90 |

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-6-bromo-1H-imidazo[4,5-b]pyridines from Carboxylic Acids

Caption: Experimental workflow for the synthesis of 2-aryl-6-bromo-1H-imidazo[4,5-b]pyridines.

Materials:

-

This compound (1.0 eq)

-

Substituted aromatic carboxylic acid (1.1 eq)

-

Polyphosphoric acid (PPA)

-

Ice-water

-

Aqueous sodium hydroxide solution

-

Ethanol

Procedure:

-

A mixture of this compound and the respective aromatic carboxylic acid is prepared.

-

Polyphosphoric acid is added to the mixture.

-

The reaction mixture is heated to 180 °C and maintained at this temperature for 3-4 hours.

-

The mixture is then allowed to cool to room temperature.

-

The reaction is quenched by carefully pouring the mixture into ice-water.

-

The resulting solution is neutralized with an aqueous sodium hydroxide solution until a precipitate is formed.

-

The solid precipitate is collected by filtration.

-

The collected solid is washed thoroughly with water.

-

The product is dried under vacuum.

-

Further purification is achieved by recrystallization from ethanol to yield the pure 2-aryl-6-bromo-1H-imidazo[4,5-b]pyridine.

General Procedure for the Synthesis of 2-Aryl-6-bromo-1H-imidazo[4,5-b]pyridines from Aldehydes

Materials:

-

This compound (1.0 eq)

-

Substituted aromatic aldehyde (1.0 eq)

-

Sodium bisulfite (NaHSO₃) (1.1 eq)

-

N,N-Dimethylformamide (DMF)

-

Water

Procedure:

-

This compound, the aromatic aldehyde, and sodium bisulfite are dissolved in DMF.

-

The reaction mixture is heated to 100 °C and stirred for 5-6 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The mixture is poured into water, leading to the precipitation of the product.

-

The precipitate is collected by filtration.

-

The solid is washed with water and then dried.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Conclusion

The amino groups of this compound exhibit distinct reactivity profiles, a feature that has been effectively exploited in the synthesis of a wide array of heterocyclic compounds. The enhanced nucleophilicity of the 2-amino group, a consequence of its electronic environment within the pyridine ring, directs the regiochemical outcome of reactions such as cyclocondensations. This inherent selectivity obviates the need for protecting group strategies in many synthetic routes, thereby streamlining the path to complex molecules of interest. For researchers and professionals in drug development, a thorough understanding of this differential reactivity is crucial for the design of efficient and elegant syntheses of novel therapeutic agents based on the privileged imidazo[4,5-b]pyridine scaffold. Future work may focus on quantifying the pKa values of the individual amino groups through computational and experimental methods to provide a more precise predictive model for their reactivity.

The Strategic Utility of 6-Bromopyridine-2,3-diamine as a Pivotal Synthetic Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromopyridine-2,3-diamine has emerged as a highly versatile and valuable scaffold in synthetic and medicinal chemistry. Its unique trifunctional nature, featuring a pyridine ring, a bromine atom, and two adjacent amino groups, provides a powerful platform for the construction of a diverse array of heterocyclic compounds. This technical guide elucidates the pivotal role of this compound as a synthetic building block, with a particular focus on its application in the synthesis of imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. These fused heterocyclic systems are of significant interest in drug discovery, demonstrating a broad spectrum of biological activities, including kinase inhibition and antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1). This guide provides a comprehensive overview of its chemical properties, key synthetic transformations, detailed experimental protocols, and the biological significance of the resulting molecules.

Introduction

The pyridine nucleus is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The strategic functionalization of the pyridine ring can profoundly influence the physicochemical and pharmacological properties of a molecule. This compound is a prime example of a highly functionalized pyridine derivative that serves as a cornerstone for the synthesis of complex heterocyclic architectures.[1] The ortho-diamine functionality is a precursor to fused imidazole and pyrazine rings, while the bromine atom at the 6-position offers a versatile handle for post-synthetic modifications, most notably through transition metal-catalyzed cross-coupling reactions. This dual reactivity makes it an exceptionally attractive starting material for the generation of compound libraries in drug discovery campaigns.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₆BrN₃ | [2] |

| Molecular Weight | 188.03 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 155 °C (decomposes) | [4] |

| CAS Number | 129012-04-0 | [2] |

| Solubility | Soluble in polar organic solvents such as ethanol and DMSO. |

Synthetic Applications: A Gateway to Fused Heterocycles

The primary utility of this compound lies in its role as a precursor to fused heterocyclic systems. The adjacent amino groups readily undergo cyclocondensation reactions with a variety of electrophiles to form five- and six-membered rings.

Synthesis of Imidazo[4,5-b]pyridines

The reaction of this compound with aldehydes is a direct and efficient method for the synthesis of 2-substituted-6-bromo-3H-imidazo[4,5-b]pyridines. This transformation is a cornerstone for accessing a class of compounds with significant biological activity, including potent kinase inhibitors.[5]

Table 1: Synthesis of 2-Substituted-6-bromo-3H-imidazo[4,5-b]pyridines

| Aldehyde (R-CHO) | Reaction Conditions | Yield (%) | Reference |

| Benzaldehyde | EtOH, I₂, reflux, 24 h | - | [1] |

| Benzaldehyde | DMSO, Na₂S₂O₅ | 91.4 | [6] |

| Substituted Benzaldehydes | Microwave or Conventional Heating | High | [2] |

| 4-Chlorobenzaldehyde | - | 96 | [2] |

| 4-Fluorobenzaldehyde | - | 95 | [2] |

| 2-Chlorobenzaldehyde | - | - | [2] |

To a solution of 5-bromo-2,3-diaminopyridine (1.0 g, 5.31 mmol) in 40 mL of ethanol, benzaldehyde (0.6 mL, 5.84 mmol) is added dropwise, followed by the addition of iodine (0.09 g, 0.531 mmol). The resulting mixture is heated to reflux at 90°C with magnetic stirring. After 24 hours, a brown solid forms, which is then filtered, washed three times with distilled water, and dried in an oven to yield the desired product.

Synthesis of Pyrido[2,3-b]pyrazines

The condensation of this compound with 1,2-dicarbonyl compounds, such as glyoxal, affords 6-bromopyrido[2,3-b]pyrazines. These heterocycles are valuable intermediates in the synthesis of various biologically active molecules, including TRPV1 antagonists.[7]

Table 2: Synthesis of Pyrido[2,3-b]pyrazine Derivatives

| 1,2-Dicarbonyl Compound | Reaction Conditions | Yield (%) | Reference |

| Glyoxal | EtOH, reflux | - | General Method |

| 2,2'-Pyridil | Acetic acid, reflux | 79 | [4] |

In a round-bottom flask, this compound (1.0 mmol) is dissolved in ethanol (10 mL). To this solution, an aqueous solution of glyoxal (40%, 1.1 mmol) is added. The reaction mixture is heated at reflux for 4-6 hours and monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford 6-bromopyrido[2,3-b]pyrazine.

Post-Synthetic Modification: The Role of the Bromine Atom

The bromine atom at the 6-position of the synthesized imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines is a key functional group for further molecular elaboration. It readily participates in various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The 6-bromo-substituted heterocycles are excellent substrates for this reaction, enabling the synthesis of 6-aryl and 6-heteroaryl derivatives.

Table 3: Suzuki-Miyaura Cross-Coupling of 6-Bromo-imidazo[4,5-b]pyridines

| 6-Bromo-imidazo[4,5-b]pyridine Derivative | Arylboronic Acid | Catalyst/Base/Solvent | Yield (%) | Reference |

| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 4-Nitrophenyl boronic acid | Pd(PPh₃)₄/K₂CO₃/Toluene:Ethanol (4:1) | 100 | [7] |

| 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | 4-Methoxyphenyl boronic acid | Pd(PPh₃)₄/K₂CO₃/Dioxane:Water (3:1) | 52 | [3] |

| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃/Toluene:Ethanol (4:1) | 35 | [7] |

In a reaction vessel, 6-bromopyridin-3-amine derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 equiv) are combined. The vessel is purged with an inert gas (e.g., argon or nitrogen). Anhydrous solvent, typically a mixture of 1,4-dioxane and degassed water (4:1), is added. The reaction mixture is heated to 80-100°C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer by column chromatography.

Biological Significance and Signaling Pathways

The heterocyclic scaffolds synthesized from this compound have shown significant promise in modulating key biological pathways implicated in various diseases.

Kinase Inhibition

Derivatives of imidazo[4,5-b]pyridine are potent inhibitors of several protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases. These inhibitors often target the ATP-binding site of kinases. Key signaling pathways affected include the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[4]

TRPV1 Antagonism

Pyrido[2,3-b]pyrazine derivatives have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[7] TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin. Antagonism of TRPV1 is a promising strategy for the development of novel analgesics.

Conclusion

This compound stands out as a preeminent building block in modern organic synthesis and medicinal chemistry. Its inherent reactivity and functional group handles provide a streamlined entry into diverse and biologically relevant fused heterocyclic systems. The ability to readily synthesize imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, coupled with the potential for late-stage functionalization via the bromine atom, underscores its strategic importance. For researchers and drug development professionals, this compound represents a powerful and versatile tool for the exploration of novel chemical space and the development of next-generation therapeutics targeting a range of diseases.

Experimental Workflows

References

- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 [mdpi.com]

- 6. [PDF] From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

The Versatile Scaffold: 6-Bromopyridine-2,3-diamine in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 6-Bromopyridine-2,3-diamine has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural features, including a pyridine ring substituted with a bromine atom and two adjacent amino groups, provide a rich platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide explores the core applications of this compound, detailing its role in the development of novel anticancer, antimicrobial, and kinase-inhibiting agents. The strategic positioning of its functional groups allows for a wide range of chemical transformations, making it a privileged scaffold in the design of targeted therapies.

Synthetic Applications: A Gateway to Bioactive Heterocycles

This compound serves as a key precursor for the synthesis of several classes of biologically active molecules, most notably imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines. The adjacent diamino groups are primed for cyclization reactions, while the bromine atom offers a handle for further diversification through cross-coupling reactions.

Imidazo[4,5-b]pyridine Derivatives

The condensation of this compound with aldehydes or carboxylic acids is a common and efficient method for the construction of the imidazo[4,5-b]pyridine core. This scaffold is a well-known pharmacophore present in numerous compounds with a broad spectrum of biological activities.

Experimental Protocol: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

A mixture of 5-bromopyridine-2,3-diamine (1.0 g, 5.31 mmol), benzaldehyde (0.6 mL, 5.84 mmol), and a catalytic amount of iodine (0.09 g, 0.531 mmol) in ethanol (40 mL) is refluxed with magnetic stirring at 90°C. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by flash chromatography on silica gel to yield the desired 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.[1]

Pyrido[2,3-d]pyrimidine Derivatives

The pyrido[2,3-d]pyrimidine scaffold, another critical pharmacophore in medicinal chemistry, can be synthesized from this compound. These compounds have shown significant promise as kinase inhibitors and anticancer agents. The synthesis often involves cyclization with a suitable one-carbon synthon.

Experimental Protocol: General Synthesis of Pyrido[2,3-d]pyrimidines

While a specific protocol starting from this compound for a simple pyrido[2,3-d]pyrimidine was not detailed in the provided results, a general approach involves the reaction of a 2,3-diaminopyridine with a β-ketoester or a similar reagent. For instance, the cyclization of a related aminonicotinonitrile with cyanoacetamide followed by acylation and intramolecular heterocyclization affords the desired pyrido[2,3-d]pyrimidine core.[2]

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 6-position of the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies.

Experimental Protocol: Representative Suzuki-Miyaura Coupling of a Bromopyridine Derivative

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), 6-bromopyridin-3-amine (1.0 mmol), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 equivalents) are added.[3][4] A degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water, is then added.[3][4] The reaction mixture is heated to 80-100°C and stirred until completion, as monitored by TLC or LC-MS.[3] After cooling, the product is extracted and purified by column chromatography.[5]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide range of biological activities, positioning them as promising candidates for drug discovery programs.

Anticancer Activity

A significant area of application for this compound derivatives is in oncology. Compounds incorporating the imidazo[4,5-b]pyridine and pyrido[2,3-d]pyrimidine scaffolds have exhibited potent cytotoxic effects against various cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 6-Bromoquinazoline derivative | MCF-7 | 0.53 - 1.95 | [6] |

| 6-Bromoquinazoline derivative | SW480 | 0.53 - 1.95 | [6] |

| Amidino-substituted imidazo[4,5-b]pyridine | HeLa | 1.8 - 3.2 | [7] |

| Amidino-substituted imidazo[4,5-b]pyridine | SW620 | 0.4 - 0.7 | [8] |

| Pyrido[2,3-d]pyrimidine derivative | MCF-7 | 0.57 | [2] |

| Pyrido[2,3-d]pyrimidine derivative | HepG2 | 1.13 | [2] |

| Cyanopyridone derivative | MCF-7 | 1.39 - 1.77 | [9] |

| Cyanopyridone derivative | HepG2 | 2.71 | [9] |

Table 1: Anticancer Activity of Selected Derivatives

Kinase Inhibition

Many derivatives of this compound function as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer and inflammatory diseases.

| Kinase Target | Scaffold/Derivative | IC50 (nM) | Reference |

| PIM-1 | Pyrido[2,3-d]pyrimidine | 11.4 | [2] |

| PIM-1 | Pyrido[2,3-d]pyrimidine | 17.2 | [2] |

| CK2 | Pyrido[2,3-d]pyrimidine | 6000 | [10] |

| VEGFR-2 | Pyridine-urea | 3930 | [10] |

| HER-2 | Cyanopyridone | - | [9] |

Table 2: Kinase Inhibitory Activity of Selected Derivatives

Antimicrobial Activity

Imidazo[4,5-b]pyridine derivatives synthesized from this compound have also shown promising activity against various bacterial and fungal strains.

| Compound Class | Bacterial Strain | MIC (µM) | Reference |

| Amidino-substituted imidazo[4,5-b]pyridine | E. coli | 32 | [7] |

| Imidazo[4,5-b]pyridine derivative | M. tuberculosis | <1 | [11] |

Table 3: Antimicrobial Activity of Selected Derivatives

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

Kinase Inhibition Pathways

By targeting kinases such as VEGFR-2, EGFR, and PIM-1, these compounds can disrupt downstream signaling cascades that are crucial for tumor progression and angiogenesis.

Caption: General overview of signaling pathways inhibited by derivatives of this compound.

Experimental Workflow for Synthesis and Screening

The discovery and development of new therapeutic agents from this compound typically follow a structured workflow, from initial synthesis to biological evaluation.

References

- 1. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]

An In-depth Technical Guide to 6-Bromopyridine-2,3-diamine: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromopyridine-2,3-diamine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyridine core substituted with a bromine atom and two adjacent amino groups, confers upon it a versatile reactivity profile. This attribute has positioned it as a valuable starting material for the synthesis of a diverse array of complex molecules, most notably in the development of kinase inhibitors for therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the generation of targeted therapies. Detailed experimental protocols and a summary of its key physical and chemical data are presented to facilitate its use in research and development.

Introduction and Historical Context

The pyridine scaffold is a ubiquitous motif in a vast number of commercial compounds, including agrochemicals, pharmaceuticals, and vitamins. The journey of pyridine chemistry began in the mid-19th century, and since then, the functionalization of the pyridine ring has been a central theme in organic synthesis. While the precise first synthesis of this compound is not prominently documented in readily available historical records, its development is intrinsically linked to the broader exploration of diaminopyridines and their halogenated derivatives as key intermediates in drug discovery. The synthesis of a closely related compound, 2,3-diamino-5-bromopyridine, was described in the chemical literature as early as 1990, highlighting the long-standing interest in this class of compounds. The impetus for the synthesis of molecules like this compound has largely been driven by the need for versatile building blocks in the creation of novel therapeutic agents, particularly those targeting protein kinases.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₆BrN₃ | PubChem[1] |

| Molecular Weight | 188.03 g/mol | PubChem[1] |

| Appearance | Dark brown crystalline powder | Chem-Impex |

| CAS Number | 129012-04-0 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C1=CC(=NC(=C1N)N)Br | PubChem[1] |

| InChIKey | LWXOPWFJTFAZRO-UHFFFAOYSA-N | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| XLogP3 | 0.8 | PubChem[1] |

| Storage | Store at 0-8 °C | Chem-Impex |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a more readily available pyridine derivative. A common strategy involves the reduction of a corresponding nitro-substituted bromopyridine.

General Synthetic Workflow

The synthesis generally follows a logical progression of functional group manipulations on the pyridine ring. A representative workflow is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of a related compound, 2,3-diamino-5-bromopyridine, which can be adapted for this compound. This procedure involves the reduction of an amino-nitro-bromopyridine intermediate.[2]

Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Intermediate)

-

In a suitable reaction vessel, 2-amino-5-bromopyridine is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C).

-

Nitric acid is added dropwise to the solution while maintaining the low temperature.

-

The reaction mixture is stirred for several hours, allowing it to gradually warm to room temperature and then gently heated to around 50-60 °C to ensure complete nitration.

-

The reaction mixture is then carefully poured onto ice, and the resulting solution is neutralized with a strong base (e.g., sodium hydroxide) to precipitate the 2-amino-5-bromo-3-nitropyridine product.

-

The solid product is collected by filtration, washed with water, and dried.

Step 2: Reduction to 2,3-Diamino-5-bromopyridine

-

A mixture of 2-amino-5-bromo-3-nitropyridine, a reducing agent such as iron powder, ethanol, water, and a catalytic amount of concentrated hydrochloric acid is prepared in a flask fitted with a reflux condenser.[2]

-

The mixture is heated under reflux for approximately one hour.

-

After the reduction is complete, the iron catalyst is removed by filtration while the solution is hot. The filter cake is washed with hot ethanol.

-

The combined filtrate and washings are evaporated to dryness.

-

The crude product is then purified by recrystallization from water to yield 2,3-diamino-5-bromopyridine.

Applications in Drug Discovery and Development

This compound is a highly valued building block in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors. The di-amino functionality provides a versatile handle for the construction of various heterocyclic ring systems, while the bromine atom allows for the introduction of diverse substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This modular approach is instrumental in exploring structure-activity relationships (SAR) during the drug discovery process.

Role as a Scaffold for Kinase Inhibitors

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The aminopyridine core, which can be derived from this compound, is a common feature in many kinase inhibitors. It can act as a crucial hydrogen bond donor, mimicking the interaction of the adenine moiety of ATP with the kinase hinge region.

Inhibition of the JNK Signaling Pathway

Derivatives of this compound have been investigated as inhibitors of various kinases, including the c-Jun N-terminal kinases (JNKs). The JNK signaling pathway is a member of the mitogen-activated protein kinase (MAPK) family and is activated by cellular stress signals such as cytokines and UV radiation.[3] The activation of this pathway can lead to cellular responses such as apoptosis and inflammation.[4] Therefore, inhibitors of the JNK pathway are of significant interest for the treatment of various diseases.

Caption: Inhibition of the JNK signaling pathway by a derivative of this compound.

Conclusion

This compound has established itself as a cornerstone in the synthesis of complex organic molecules with significant biological activity. Its utility as a versatile scaffold for the development of kinase inhibitors underscores its importance in modern drug discovery. The synthetic routes to this compound are well-established, and its reactivity is well-understood, making it an accessible and valuable tool for medicinal chemists. As the quest for more selective and potent therapeutic agents continues, the role of this compound and its derivatives is poised to expand, offering new avenues for the treatment of a wide range of diseases. This in-depth guide provides the necessary technical information for researchers to harness the full potential of this remarkable molecule.

References

- 1. Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold [mdpi.com]

- 2. Structural Basis and Biological Consequences for JNK2/3 Isoform Selective Aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Navigating the Synthesis of Novel Therapeutics: A Technical Guide to 6-Bromopyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopyridine-2,3-diamine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a pyridine core with adjacent amino groups and a strategically placed bromine atom, renders it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth overview of the safety, handling, and synthetic applications of this compound, with a focus on its role in the development of novel therapeutics, particularly kinase inhibitors.

Safety Data Sheet at a Glance

A thorough understanding of the hazards associated with this compound is paramount for its safe handling in a laboratory setting. The following tables summarize the key safety information derived from available Safety Data Sheets (SDS).

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₆BrN₃ | [1] |

| Molecular Weight | 188.03 g/mol | [1] |

| Appearance | Solid | [2] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2] |

Hazard Identification and Classification

| Hazard Class | GHS Classification | Signal Word | Hazard Statements |